3-Ethoxy-2-hydroxybenzoic acid
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Overview
Description
Scientific Research Applications
- 3-Ethoxy-2-hydroxybenzoic acid possesses antioxidant properties due to its phenolic structure. It scavenges free radicals, protecting cells from oxidative damage. Researchers have investigated its potential in preventing age-related diseases and promoting overall health .
- Inflammation plays a crucial role in various diseases. Studies suggest that 3-ethoxy salicylic acid may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development .
- Preliminary research indicates that this compound exhibits cytotoxic effects against cancer cells. Its ability to interfere with cell proliferation and induce apoptosis makes it an interesting target for further investigation .
- 3-Ethoxy-2-hydroxybenzoic acid shows promise as an antimicrobial agent. It inhibits the growth of bacteria and fungi, making it relevant for pharmaceutical and cosmetic applications .
- Some studies suggest that this compound may modulate glucose metabolism and improve insulin sensitivity. Researchers explore its potential as an adjunct therapy for diabetes management .
- The antihypertensive properties of 3-ethoxy salicylic acid have attracted attention. It may help regulate blood pressure and reduce the risk of cardiovascular diseases .
Antioxidant Activity
Anti-Inflammatory Effects
Anticancer Potential
Antimicrobial Properties
Anti-Diabetic Activity
Cardiovascular Health
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that hydroxybenzoic acids, a class to which this compound belongs, have the potential to form strong hydrogen-bonding interactions with various functional groups . These interactions can influence the activity of different proteins and enzymes, thereby modulating various biological processes.
Mode of Action
It’s plausible that it interacts with its targets through hydrogen bonding, given its structural similarity to other hydroxybenzoic acids . This interaction can lead to changes in the conformation and activity of the target molecules, thereby influencing the associated biological processes.
Biochemical Pathways
It’s known that hydroxybenzoic acids can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as its solubility and stability, can significantly influence its bioavailability .
Result of Action
Given its structural similarity to other hydroxybenzoic acids, it’s plausible that it may exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethoxy-2-hydroxybenzoic acid. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability and efficacy . Furthermore, the presence of other molecules can influence its action through competitive or non-competitive interactions.
properties
IUPAC Name |
3-ethoxy-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYUNJWBVAXPMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.